5-(Benzyloxy)-2-(1H-pyrrol-2-YL)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
569337-40-2 |
|---|---|
Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
5-phenylmethoxy-2-(1H-pyrrol-2-yl)-1H-indole |
InChI |
InChI=1S/C19H16N2O/c1-2-5-14(6-3-1)13-22-16-8-9-17-15(11-16)12-19(21-17)18-7-4-10-20-18/h1-12,20-21H,13H2 |
InChI Key |
FIMFUCDHNLFQFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)C4=CC=CN4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity
Strategies for the Construction of Indole-Pyrrole Hybrid Systems
The assembly of the 5-(Benzyloxy)-2-(1H-pyrrol-2-YL)-1H-indole scaffold can be approached through various synthetic routes. These strategies generally involve either the sequential construction of the heterocyclic rings and subsequent linkage, or the direct coupling of pre-existing indole (B1671886) and pyrrole (B145914) precursors. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the final molecule.
Direct Functionalization Approaches on Indole and Pyrrole Rings
Direct C-H activation has emerged as a powerful, atom-economical tool for forging carbon-carbon bonds between aromatic systems, bypassing the need for pre-functionalized starting materials. tohoku.ac.jp This approach is highly relevant for linking indole and pyrrole nuclei. Transition-metal catalysis, particularly with palladium (Pd) and ruthenium (Ru), has been pivotal in developing these methodologies. tohoku.ac.jpchemistryviews.org
Ruthenium-catalyzed C2-H arylation of indoles with boronic acids under oxidative conditions provides a direct route to 2-arylindoles. chemistryviews.org This method demonstrates high functional group tolerance, which is crucial for complex molecule synthesis. Similarly, palladium-catalyzed direct arylation of electron-rich heterocycles like pyrroles and indoles with aryl halides is a well-established method for creating heteroaryl-aryl linkages. nih.gov While direct C-H/C-H cross-coupling between two distinct heterocycles like indole and pyrrole is challenging due to issues of cross-reactivity and regioselectivity, specialized catalytic systems are being developed to address this. tohoku.ac.jp These methods offer a streamlined pathway to the target compound by directly coupling 5-benzyloxyindole (B140440) with a pyrrole derivative.
| Catalyst System | Coupling Partners | Key Features |
| Ru(II) catalyst / Oxidant | Indole/Pyrrole & Arylboronic Acid | High C-2 selectivity for indoles; Tolerates a wide range of functional groups. chemistryviews.org |
| Pd(OAc)₂ / Ligand / Base | Indole/Pyrrole & Aryl Halide | Effective for electron-rich and electron-poor partners; Requires optimization of ligand and base. nih.gov |
| Thianthrenium Salts / Pd-catalyst | Arene & Indole/Pyrrole | Redox-neutral; Enables late-stage introduction of indole/pyrrole units onto complex molecules. rsc.org |
Ring Assembly and Cyclization Reactions to Form the Indole Core
Classical indole syntheses remain fundamental to constructing the core scaffold, which can then be further functionalized. The Fischer indole synthesis is one ofthe most prominent methods, involving the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgjk-sci.comnih.gov To obtain the 5-benzyloxyindole core, 4-(benzyloxy)phenylhydrazine would be the key starting material. wikipedia.org This hydrazine (B178648) is condensed with a suitable ketone or aldehyde that can provide the C2 and C3 atoms of the indole ring. If the carbonyl compound already contains the pyrrole moiety, this could potentially lead to a direct assembly of the final hybrid system. researchgate.net
The reaction proceeds through the formation of a phenylhydrazone, which, under acidic conditions, undergoes a chemistryviews.orgchemistryviews.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.orgnih.gov The choice of acid catalyst, ranging from Brønsted acids like H₂SO₄ to Lewis acids like ZnCl₂, is critical for the reaction's success. wikipedia.org
| Indole Synthesis | Precursors | Catalyst/Conditions | Description |
| Fischer Indole Synthesis | 4-(Benzyloxy)phenylhydrazine + Ketone/Aldehyde | Brønsted or Lewis Acid, Heat | Forms phenylhydrazone intermediate, followed by chemistryviews.orgchemistryviews.org-sigmatropic rearrangement and cyclization. wikipedia.orgjk-sci.com |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound + Primary Amine/Ammonia | Acidic conditions | While primarily for pyrrole synthesis, related condensations can form indole precursors. wikipedia.orgrgmcet.edu.in |
Introduction of the Benzyloxy Moiety at C-5 of the Indole Scaffold
The benzyloxy group at the C-5 position can be introduced either before or after the formation of the indole ring. One common strategy involves the O-benzylation of a pre-existing 5-hydroxyindole. This reaction is typically an O-alkylation performed under basic conditions, where a base such as sodium ethoxide or potassium carbonate is used to deprotonate the hydroxyl group, which then acts as a nucleophile towards a benzyl (B1604629) halide (e.g., benzyl bromide). arabjchem.orgarabjchem.org
Alternatively, the benzyloxy group can be incorporated from the start of the synthesis. As mentioned in the Fischer indole synthesis (Section 2.1.2), using 4-(benzyloxy)phenylhydrazine as the starting material directly installs the desired group at the correct position on the benzene (B151609) ring of the indole nucleus. wikipedia.org This pre-functionalization strategy avoids potential side reactions that could occur when performing reactions on the more complex indole ring system.
| Method | Substrate | Reagents | Key Transformation |
| O-Alkylation | 5-Hydroxyindole | Benzyl halide (e.g., BnBr), Base (e.g., K₂CO₃, NaOEt) | Nucleophilic substitution to form the ether linkage. arabjchem.orgarabjchem.org |
| Fischer Synthesis | 4-(Benzyloxy)phenylhydrazine | Ketone/Aldehyde, Acid catalyst | The benzyloxy group is carried through the indole ring formation. wikipedia.org |
Formation of the Pyrrole-2-YL Linkage at C-2 of the Indole Scaffold
Creating the C-C bond between the C-2 position of the indole and the C-2 position of the pyrrole is a key step in the synthesis. Transition metal-catalyzed cross-coupling reactions are particularly well-suited for this transformation. The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C-C bonds. nih.govresearchgate.net This strategy typically involves the reaction of a 2-haloindole derivative (e.g., 2-bromo-5-benzyloxyindole) with a pyrroleboronic acid or its ester (e.g., N-Boc-pyrrole-2-boronic acid) in the presence of a palladium catalyst and a base. nih.govnih.gov The use of an N-protected pyrroleboronic acid is common to prevent side reactions. nih.gov
Another powerful approach is the Paal-Knorr pyrrole synthesis. wikipedia.orgrgmcet.edu.inorganic-chemistry.org This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org In the context of the target molecule, one could envision a strategy where a 1,4-dicarbonyl moiety is attached to the C-2 position of the 5-benzyloxyindole. Subsequent reaction with ammonia or an ammonia source would then construct the pyrrole ring directly onto the indole scaffold.
A more direct, though often lower-yielding, method could be the acid-catalyzed condensation of 5-benzyloxyindole with pyrrole-2-carbaldehyde. mdpi.com This would likely proceed through an electrophilic substitution mechanism, followed by a reduction step to form the desired linkage.
| Reaction | Coupling Partners | Catalyst/Reagents | Description |
| Suzuki-Miyaura Coupling | 2-Halo-5-benzyloxyindole + Pyrrole-2-boronic acid | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | Palladium-catalyzed cross-coupling to form the C2-C2' bond. nih.gov |
| Paal-Knorr Synthesis | 2-(1,4-dicarbonyl)-5-benzyloxyindole + Amine/Ammonia | Acid catalyst | Condensation reaction to form the pyrrole ring. wikipedia.orgrgmcet.edu.in |
Advanced Synthetic Transformations and Derivatization
Once the core indole-pyrrole hybrid is assembled, further modifications can be made to explore structure-activity relationships or to synthesize more complex natural product analogs.
Late-Stage Functionalization of Indole and Pyrrole Nuclei
Late-stage functionalization (LSF) refers to the introduction of new functional groups onto a complex, pre-formed molecular scaffold. This strategy is highly valuable in drug discovery as it allows for the rapid generation of analogs from a common advanced intermediate. rsc.org The this compound scaffold possesses several C-H bonds that could be targets for LSF, including the N-H protons on both rings and various positions on the aromatic systems.
Photoredox catalysis has enabled a variety of C-H functionalization reactions under mild conditions. For instance, visible-light-induced C-H amidation of N-unprotected indoles has been reported, offering a way to introduce amide groups at the C-2 position. nih.gov While the C-2 position is already substituted in the target molecule, similar methodologies could potentially be adapted to functionalize other positions, such as C-3 of the indole or positions on the pyrrole ring. Halogenation is another common LSF reaction, often seen in the biosynthesis of indole alkaloids, which can install handles for further cross-coupling reactions. acs.org
Palladium-Catalyzed C-H Activation and Arylation Processes
Palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of heteroaromatic compounds like indoles and pyrroles. nih.govchemistryviews.org These methods offer an atom-economical route to form new carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. chemistryviews.org For a substrate such as this compound, direct arylation can be directed to either the indole or pyrrole moiety.
Research has demonstrated that the C2-H arylation of indoles is a common pathway when that position is available. chemistryviews.org However, with the C2-position occupied by the pyrrole ring, palladium-catalyzed C-H functionalization would likely be directed to the C3 or C7 positions of the indole nucleus or the C5 position of the pyrrole ring. The mechanism of these reactions typically involves an electrophilic palladation at the electron-rich heterocycle. beilstein-journals.org The choice of ligands, oxidants, and reaction conditions can be tuned to favor a specific regioisomer. nih.gov For instance, N-protecting groups on the indole can steer the arylation to the C3 position. The direct arylation of the pyrrole ring is also a well-established transformation.
| Catalyst | Ligand | Base | Solvent | Coupling Partner | Typical Regioselectivity |
|---|---|---|---|---|---|
| Pd(OAc)₂ | 2-(Dicyclohexylphosphino)biphenyl | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane | Aryl Chlorides nih.gov | Indole C2/C3 |
| Pd(TFA)₂ | None | AcOK | TFA | Arenes nih.gov | Indole C2 |
| PdCl₂(MeCN)₂ | None | NaOAc | AcOH | Arylboronic Acids | Indole C3 |
| [Ru(p-cymene)Cl₂]₂ | None | AgOAc | TFE | Boronic Acids chemistryviews.org | Indole C2 |
Gold(I)-Catalyzed Alkynylation Reactions
Gold(I) complexes are exceptional catalysts for activating alkynes toward nucleophilic attack due to their soft Lewis acidic nature. nih.govacs.org This reactivity can be harnessed for the alkynylation of the electron-rich indole and pyrrole rings of the title compound. The reaction typically involves the coordination of the gold(I) catalyst to the alkyne, rendering it highly electrophilic. Subsequent intramolecular or intermolecular attack by a nucleophile, such as the indole or pyrrole π-system, leads to the formation of a new C-C bond. acs.org
For this compound, a gold-catalyzed reaction with a terminal alkyne could lead to functionalization at the C3 position of the indole. The mechanism proceeds through a vinyl-gold intermediate, which is then protonated to yield the alkynylated product and regenerate the gold(I) catalyst. nih.gov This methodology provides a direct and efficient route to propargylated indole derivatives. Asymmetric versions of this reaction have also been developed using chiral ligands, enabling the synthesis of enantioenriched products. researchgate.net
| Gold(I) Catalyst | Co-catalyst/Additive | Nucleophile | Substrate | Reaction Type |
|---|---|---|---|---|
| AuCl₃ | None | Internal Allene | 4-Allenyl-2-azetidinones nih.gov | Intramolecular Cyclization |
| [JohnPhosAu(MeCN)]SbF₆ | None | Internal Amine | Alkynyl Amine acs.org | Hydroamination |
| SIPAuNTf₂ | None | Terminal Alkyne | N,O-Acetals researchgate.net | Alkynylation |
| (S,R,R)-Chiral Ligand/Au | AgNTf₂ | Terminal Alkyne | N,O-Acetals researchgate.net | Asymmetric Alkynylation |
Reactivity with Nitrosoalkenes via Hetero-Diels-Alder Reactions
Nitrosoalkenes are highly reactive heterodienes that readily participate in hetero-Diels-Alder (HDA) reactions with electron-rich dienophiles like pyrroles and indoles. nih.govnih.gov The reaction of a nitrosoalkene with the pyrrole ring of this compound would proceed via a [4+2] cycloaddition. researchgate.net This initially forms a bicyclic 1,2-oxazine intermediate. nih.govfrontiersin.org This cycloadduct is often unstable and undergoes a subsequent ring-opening, driven by the restoration of aromaticity in the pyrrole ring, to yield an open-chain oxime. nih.govfrontiersin.org
Similarly, the indole nucleus can react with nitrosoalkenes. The regioselectivity of the HDA reaction typically leads to alkylation at the C3 position of the indole, following a similar pathway of cycloaddition and subsequent ring-opening. frontiersin.org This method provides a route to introduce functionalized side chains containing an oxime moiety onto the heterocyclic core, which can be further transformed into other functional groups. nih.govfrontiersin.org
| Nitrosoalkene Type | Heterocycle | Reaction Pathway | Initial Product | Final Product |
|---|---|---|---|---|
| Ethyl nitrosoacrylate | Pyrrole | Hetero-Diels-Alder nih.govfrontiersin.org | Bicyclic 1,2-oxazine nih.govfrontiersin.org | Open-chain oxime nih.govfrontiersin.org |
| Aryl nitrosoalkenes | Pyrrole | Conjugated addition nih.govfrontiersin.org | - | Isomeric oximes nih.govfrontiersin.org |
| Ethyl nitrosoacrylate | Indole | Hetero-Diels-Alder nih.govfrontiersin.org | Bicyclic 1,2-oxazine | C3-alkylated open-chain oxime frontiersin.org |
| 3-Triazolyl-nitrosoalkenes | Pyrrole/Indole | Hetero-Diels-Alder nih.gov | Cycloadduct | Functionalized 1,2,3-triazoles nih.gov |
Carbon Atom Insertion into Pyrroles and Indoles
Carbon atom insertion represents a sophisticated strategy for skeletal editing, allowing for the ring expansion of aromatic heterocycles. nih.gov A classic example is the Ciamician-Dennstedt rearrangement, though modern methods often provide higher efficiency and broader scope. nih.govnih.gov One such advanced method employs α-chlorodiazirines as thermal precursors to generate chlorocarbenes. nih.govorganic-chemistry.org
When applied to an indole substrate, this reaction leads to the insertion of a carbon atom into the C2-C3 bond, resulting in the formation of a quinoline (B57606). organic-chemistry.orgacs.org For a pyrrole, the same process inserts a carbon atom into a C-C bond of the ring to yield a pyridine (B92270). nih.govacs.org Therefore, subjecting this compound to these conditions could selectively expand either the indole or the pyrrole ring. acs.org The regioselectivity of the insertion is often controlled by steric effects, with the carbene adding to the less sterically hindered double bond of the heterocycle. nih.govacs.org
| Substrate | Carbene Precursor | Reaction Conditions | Product | Key Features |
|---|---|---|---|---|
| Indole | α-Chlorodiazirine organic-chemistry.orgacs.org | Na₂CO₃, CH₃CN, 50 °C nih.gov | Quinoline organic-chemistry.orgacs.org | Generates aryl carbynyl cation equivalent. nih.govacs.org |
| Pyrrole | α-Chlorodiazirine nih.govacs.org | Na₂CO₃, CH₃CN, 50 °C nih.gov | Pyridine nih.govacs.org | Regioselectivity controlled by sterics. nih.govacs.org |
| 2-Substituted Pyrrole | α-Chlorodiazirine | - | Pyridine | Insertion into the less-substituted side. acs.org |
| Fused Indole | α-Chlorodiazirine | - | Quinolinophane nih.gov | Access to challenging strained systems. nih.gov |
Photocatalytic Alkylation of Pyrroles and Indoles
Visible-light photoredox catalysis has emerged as a mild and powerful method for C-H functionalization. acs.org The photocatalytic alkylation of indoles and pyrroles can be achieved using various alkylating agents, such as α-diazo esters, in the presence of a suitable photocatalyst like Ru(bpy)₃Cl₂. researchgate.netresearchgate.netacs.org This reaction proceeds via a radical mechanism and typically shows high regioselectivity for the C2 position of indoles. acs.orgchemrxiv.org
Given that the C2 position in this compound is blocked, the alkylation would likely be directed to the C3 position, or potentially to the pyrrole ring. The reaction is initiated by the photoexcited catalyst, which engages the alkylating agent to generate a radical species. researchgate.net This radical then adds to the electron-rich heterocycle. The methodology is notable for its mild conditions, low catalyst loadings (as low as 0.075 mol%), and tolerance of a wide range of functional groups. acs.orgacs.orgchemrxiv.org For less reactive, electron-deficient substrates, the addition of a co-catalyst like N,N-dimethyl-4-methoxyaniline may be required to facilitate the reaction. acs.orgchemrxiv.org
| Photocatalyst | Alkylating Agent | Additive | Typical Regioselectivity | Key Features |
|---|---|---|---|---|
| Ru(bpy)₃Cl₂ | α-Diazo Esters researchgate.netacs.org | None | Indole C2 acs.orgchemrxiv.org | Very low catalyst loading (0.075 mol%). acs.orgacs.org |
| Ru(bpy)₃Cl₂ | α-Diazo Esters | N,N-dimethyl-4-methoxyaniline acs.orgchemrxiv.org | Indole C2 | Required for electron-deficient substrates. acs.orgchemrxiv.org |
| Eosin Y | Diazo Compounds researchgate.net | None | - | Economical and environmentally benign. researchgate.net |
| g-C₃N₄ (Graphitic carbon nitride) | Diazo Compounds researchgate.net | None | Indole C-H | Heterogeneous, reusable catalyst. researchgate.net |
Mechanistic Elucidation of Key Synthetic Pathways
Understanding the mechanisms of these transformations is crucial for predicting their outcomes and optimizing reaction conditions.
Palladium-Catalyzed C-H Activation: The prevailing mechanism for C-H arylation involves an initial C-H activation step, often through an electrophilic palladation of the electron-rich indole ring to form a palladacycle intermediate. beilstein-journals.orgacs.org This is followed by coordination of the coupling partner and subsequent reductive elimination, which forms the C-C bond and a Pd(0) species. nih.gov An oxidant is typically required to regenerate the active Pd(II) catalyst to complete the catalytic cycle. beilstein-journals.org
Gold(I)-Catalyzed Alkynylation: The catalytic cycle begins with the coordination of the gold(I) complex to the alkyne's π-system. acs.org This activation polarizes the alkyne, making it susceptible to nucleophilic attack by the indole or another nucleophile. This step, which can be viewed as an intramolecular hydroarylation, forms a vinyl-gold species. nih.gov Subsequent protodeauration releases the alkynylated product and regenerates the active gold(I) catalyst. nih.gov
Hetero-Diels-Alder Reactions: The reaction between a nitrosoalkene and a diene like pyrrole is a concerted, pericyclic [4+2] cycloaddition. acs.org Quantum chemical calculations suggest the transition state is highly asynchronous. researchgate.netacs.org The initially formed bicyclic 1,2-oxazine cycloadduct readily undergoes a ring-opening reaction, often promoted by acid or base, which involves cleavage of the weak N-O bond and leads to a more stable, aromatic product. nih.govfrontiersin.org
Carbon Atom Insertion: This transformation is initiated by the thermal decomposition of an α-chlorodiazirine to form a chlorocarbene. nih.govorganic-chemistry.org The carbene then undergoes a cyclopropanation reaction with a C=C bond of the indole or pyrrole ring. nih.govacs.org This step is typically the selectivity-determining step and is governed by steric factors. nih.govacs.org The resulting cyclopropane (B1198618) intermediate is unstable and undergoes a rapid electrocyclic ring-opening, expanding the ring by one carbon atom and forming the corresponding quinoline or pyridine product. nih.govacs.org Computational studies indicate that homoaromatic stabilization in the transition state plays a key role in this ring-opening process. nih.govacs.org
Photocatalytic Alkylation: The mechanism is initiated by the absorption of visible light by the photocatalyst (e.g., [Ru(bpy)₃]²⁺), promoting it to an excited state ([Ru(bpy)₃]²⁺*). researchgate.netchemrxiv.org This excited state can engage in a single-electron transfer (SET) with the diazo compound, generating a radical intermediate. researchgate.net This alkyl radical then adds to the electron-rich C2 or C3 position of the indole or pyrrole. The resulting radical intermediate is then oxidized, and subsequent proton loss rearomatizes the ring to afford the final alkylated product, while the photocatalyst is returned to its ground state to continue the cycle. chemrxiv.org Mechanistic experiments confirm the involvement of radical species and rule out the participation of carbenes or carbenoid intermediates. acs.orgresearchgate.net
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation
The ¹H NMR spectrum of 5-(Benzyloxy)-2-(1H-pyrrol-2-yl)-1H-indole would reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the indole (B1671886), pyrrole (B145914), and benzyl (B1604629) rings would typically appear in the downfield region (approximately 6.0-8.0 ppm) due to the deshielding effects of the ring currents. The benzylic methylene protons (-CH₂-) would be expected to produce a singlet around 5.0-5.5 ppm. The N-H protons of both the indole and pyrrole rings would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Indole N-H | > 8.0 | br s |
| Pyrrole N-H | > 8.0 | br s |
| Benzyl Aromatic H | 7.3-7.5 | m |
| Indole Aromatic H | 6.5-7.8 | m |
| Pyrrole Aromatic H | 6.2-6.9 | m |
Carbon (¹³C) NMR Spectral Analysis and Carbon Skeletal Determination
Complementing the proton data, the ¹³C NMR spectrum provides a map of the carbon framework. Each unique carbon atom gives rise to a distinct signal. The aromatic carbons of the three rings (indole, pyrrole, and benzyl) would dominate the downfield region of the spectrum (100-140 ppm). The carbon of the benzylic ether linkage (C-O) would be found around 70 ppm, while the methylene carbon (-CH₂-) would be slightly upfield. Quaternary carbons, those not directly bonded to hydrogen, would also be identifiable.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Indole C2 | ~135 |
| Indole C3 | ~102 |
| Indole C3a | ~128 |
| Indole C4 | ~112 |
| Indole C5 | ~154 |
| Indole C6 | ~113 |
| Indole C7 | ~112 |
| Indole C7a | ~137 |
| Pyrrole C2' | ~125 |
| Pyrrole C3' | ~110 |
| Pyrrole C4' | ~110 |
| Pyrrole C5' | ~118 |
| Benzylic CH₂ | ~70 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are crucial for assembling the structural puzzle.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another within the individual ring systems.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each proton signal to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the different structural fragments, for instance, showing the correlation from the benzylic protons to the C5 carbon of the indole ring, confirming the position of the benzyloxy group.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. A broad peak around 3400 cm⁻¹ would indicate the N-H stretching of the indole and pyrrole groups. C-H stretching vibrations for the aromatic rings would appear just above 3000 cm⁻¹, while the C-H stretching of the benzylic methylene group would be just below 3000 cm⁻¹. The C-O ether linkage would likely show a strong absorption in the 1250-1050 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range.
Table 3: Characteristic FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Indole, Pyrrole) | ~3400 |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (CH₂) | 3000-2850 |
| Aromatic C=C Stretch | 1600-1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The extended conjugation present in the 2-(pyrrol-2-yl)-1H-indole core, further influenced by the benzyloxy substituent, would result in characteristic absorption maxima (λ_max). The spectrum would likely display multiple bands in the UV region (200-400 nm) corresponding to π→π* transitions within the aromatic systems. The exact position and intensity of these bands are sensitive to the solvent polarity.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, with a molecular formula of C₁₉H₁₆N₂O, HRMS would provide a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a protonated species [M+H]⁺, matching the calculated theoretical value to within a few parts per million. This level of precision definitively confirms the elemental composition of the molecule.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Conformation
A comprehensive search of available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state molecular geometry, conformation, and intermolecular interactions based on experimental crystal structure determination cannot be provided at this time.
While crystallographic data for related indole and pyrrole-containing molecules exist, extrapolation of these findings to predict the precise solid-state structure of this compound would be speculative and fall outside the scope of rigorous, data-driven structural elucidation. The conformation of the benzyloxy group, the relative orientation of the indole and pyrrole rings, and the packing of molecules in the crystal lattice are all crucial features that can only be definitively determined through experimental X-ray diffraction analysis.
Further research, including the successful growth of single crystals of this compound and subsequent SC-XRD analysis, would be required to generate the crystallographic data tables and detailed research findings requested for this section.
Lack of Specific Research Data Prevents In-Depth Computational Analysis of this compound
A comprehensive review of available scientific literature reveals a significant gap in the computational chemical analysis of the specific compound this compound. Despite the existence of extensive theoretical studies on related indole and pyrrole derivatives, no dedicated research detailing the quantum chemical properties of this particular molecule could be located. Consequently, the creation of a detailed article covering its computational and theoretical investigations, as per the requested outline, is not possible at this time.
Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides profound insights into molecular structure, reactivity, and electronic properties. Such studies involve complex calculations that are specific to the exact molecular structure. Without published research that has performed these calculations on this compound, any attempt to generate the requested data tables and detailed findings for sections such as molecular geometry, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bonding Orbital (NBO) analysis, or predicted electronic spectra would be speculative and scientifically unfounded.
While general principles of computational chemistry and typical findings for indole-pyrrole systems are well-documented, applying these generalities to a specific, unstudied molecule would not meet the required standards of scientific accuracy and specificity. The benzyloxy substituent at the 5-position of the indole ring, combined with the pyrrole ring at the 2-position, creates a unique electronic and steric environment. The precise quantitative effects of this arrangement on the molecule's conformational landscape, orbital energies, charge distribution, and reactivity parameters can only be determined through dedicated computational modeling.
The scientific community relies on peer-reviewed, published data to ensure accuracy and reproducibility. As searches have not yielded any such data for this compound, a fact-based article adhering to the detailed required outline cannot be constructed. Further research, including original DFT and TD-DFT calculations, would be necessary to generate the specific findings needed to populate the requested article sections.
Computational Chemistry and Theoretical Investigations
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful framework for analyzing the electron density distribution within a molecule, thereby characterizing the nature of chemical bonds and non-covalent interactions. In the context of 5-(benzyloxy)-2-(1H-pyrrol-2-yl)-1H-indole, QTAIM analysis would be instrumental in quantifying the strength and nature of the covalent bonds within the indole (B1671886) and pyrrole (B145914) rings, as well as the benzyloxy substituent. Furthermore, this analysis can elucidate the presence and characteristics of non-covalent interactions, which are crucial for understanding the molecule's conformational preferences and intermolecular associations.
A hypothetical QTAIM and NCI analysis of the compound might reveal the following key interactions, which are critical for its stability and reactivity.
| Interaction Type | Atoms Involved | Typical Laplacian of Electron Density (∇²ρ) | Significance |
| C-H···π | Hydrogen of benzyloxy group and π-system of indole ring | Small and positive | Contributes to conformational stability |
| N-H···π | Hydrogen of pyrrole N-H and π-system of indole ring | Small and positive | Influences relative orientation of the heterocyclic rings |
| π-π stacking | Indole and pyrrole rings in intermolecular context | Small and negative | Important for crystal packing and aggregation |
Computational Mechanistic Studies of Chemical Reactions Involving Indole and Pyrrole Derivatives
Computational mechanistic studies are invaluable for understanding the reaction pathways involved in the synthesis and reactivity of indole and pyrrole derivatives. Density Functional Theory (DFT) calculations are frequently employed to map the potential energy surfaces of reactions, identify transition states, and calculate activation energies. These studies can rationalize experimentally observed product distributions and guide the development of new synthetic methodologies.
For a molecule like this compound, computational studies could elucidate the mechanism of its formation, for instance, through a Suzuki or Stille coupling reaction between a functionalized indole and a pyrrole derivative. Such studies would involve optimizing the geometries of reactants, intermediates, transition states, and products, and calculating the corresponding energies to determine the most favorable reaction pathway. The insights gained from these computational investigations can be instrumental in optimizing reaction conditions to improve yields and selectivity.
Furthermore, the reactivity of the indole and pyrrole rings in this compound towards various reagents can be explored computationally. For example, the regioselectivity of electrophilic substitution reactions on either of the heterocyclic rings can be predicted by calculating the Fukui functions or by modeling the reaction pathways with specific electrophiles.
| Reaction Type | Computational Method | Key Findings |
| Palladium-catalyzed cross-coupling | DFT (e.g., B3LYP/6-31G*) | Determination of the rate-determining step (e.g., oxidative addition or reductive elimination) and the role of ligands. |
| Electrophilic aromatic substitution | DFT, Fukui function analysis | Prediction of the most nucleophilic sites on the indole and pyrrole rings. |
| Cycloaddition reactions | DFT, Transition State Theory | Elucidation of the stereochemical and regiochemical outcomes of cycloaddition reactions. |
Prediction and Validation of Spectroscopic Parameters via Computational Methods
Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). These theoretical predictions are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.
For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be estimated with a high degree of accuracy. These theoretical data, when compared with experimental spectra, can confirm the proposed structure and assist in the assignment of complex spectral patterns.
Similarly, the vibrational frequencies of the molecule can be computed to predict its IR spectrum. researchgate.net The calculated frequencies and their corresponding intensities can be compared with the experimental IR spectrum to identify characteristic vibrational modes of the indole, pyrrole, and benzyloxy functional groups.
The electronic transitions of the molecule can be investigated using Time-Dependent DFT (TD-DFT) calculations to predict its UV-Vis absorption spectrum. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This information is crucial for understanding the electronic structure and photophysical properties of the molecule. mdpi.com
Below is a table of hypothetical predicted spectroscopic data for this compound, based on typical values obtained from DFT calculations for similar structures.
| Spectroscopic Technique | Predicted Parameter | Value |
| ¹H NMR | Chemical Shift (δ) of indole N-H | 8.0-8.5 ppm |
| ¹³C NMR | Chemical Shift (δ) of indole C2 | 135-140 ppm |
| IR | Vibrational Frequency (ν) of N-H stretch | 3400-3500 cm⁻¹ |
| UV-Vis | Wavelength of Maximum Absorption (λmax) | 270-290 nm |
Structure Activity Relationship Sar Studies
Influence of the 5-Benzyloxy Moiety on Biological Interactions and Pharmacophore Properties
The benzyloxy group at the C-5 position of the indole (B1671886) ring is a critical determinant of the compound's biological activity and selectivity. This moiety significantly enhances the molecule's hydrophobicity, a key factor for interaction with the active sites of certain enzymes. nih.gov
Research on a series of indole derivatives as monoamine oxidase (MAO) inhibitors has demonstrated the pivotal role of the 5-benzyloxy group. nih.gov Its presence is directly linked to a shift in selectivity from MAO-A to MAO-B inhibition. nih.gov In contrast, substituting the 5-position with a hydrogen, hydroxyl, or methoxy group results in compounds that are selective inhibitors of MAO-A. nih.gov The increased hydrophobicity conferred by the benzyloxy substituent is believed to be more compatible with the environment of the MAO-B active site. nih.gov This highlights the 5-benzyloxy group as a key pharmacophoric feature for potent and selective MAO-B inhibition. nih.govnih.gov
| Substituent at Indole C-5 Position | Observed Biological Selectivity | Key Property Influence |
|---|---|---|
| -OCH2Ph (Benzyloxy) | MAO-B Selective Inhibition | Increases molecular hydrophobicity, favorable for MAO-B active site. nih.gov |
| -OH (Hydroxyl) | MAO-A Selective Substrate/Inhibitor | Increases polarity. |
| -OCH3 (Methoxy) | MAO-A Selective Inhibition | Moderate polarity. nih.gov |
| -H (Hydrogen) | MAO-A Selective Inhibition / Non-selective substrate | Baseline lipophilicity. nih.gov |
Role of the Pyrrole (B145914) Substitution at the Indole C-2 Position in Modulating Activity
The placement of the pyrrole ring at the C-2 position of the indole nucleus is another crucial factor for biological activity. Studies have shown that the selective MAO-B inhibition conferred by the 5-benzyloxy group is only observed when the side-chain is attached at the C-2 position. nih.gov This specificity suggests a precise required orientation of the molecule within the enzyme's binding site that is only achieved with this substitution pattern.
From a chemical standpoint, the reactivity of the indole ring typically favors electrophilic substitution at the C-3 position, as this preserves the aromaticity of the fused benzene (B151609) ring in the reaction intermediate. stackexchange.com Conversely, pyrrole is more reactive towards electrophiles at its C-2 position. quora.comquora.com The synthesis of 2-substituted indoles, therefore, requires specific chemical strategies. Nevertheless, 2-substituted indoles serve as valuable intermediates for a wide range of pharmacologically important substances. combichemistry.com The presence of a substituent at C-2, such as the pyrrole ring, is a common feature in many biologically active indole-based compounds. nih.gov
Impact of Indole Nitrogen (N-1) Substitution on Reactivity and Biological Profile
The indole nitrogen (N-1) and its substituent play a significant role in modulating the biological profile of the compound. The presence of a hydrogen atom on the indole nitrogen (an unsubstituted N-1 position) is often critical for activity. Research has demonstrated that N-1 substituted indole analogues can exhibit considerably reduced potency compared to their unsubstituted counterparts. researchgate.net
The N-H group can act as a hydrogen bond donor, which is a vital interaction for anchoring a ligand to its receptor site. nih.gov For example, in one binding model, the indole N-H is shown to donate a hydrogen bond to an acceptor site on the receptor. nih.gov Furthermore, the N-H bond is key to the Hydrogen Atom Transfer (HAT) mechanism, which is a primary pathway for the antioxidant activity of indoles. nih.gov Substitution at the N-1 position can prevent the formation of the indolyl radical, potentially diminishing or eliminating this antioxidant capacity and affecting other biological activities that rely on this mechanism. nih.gov Therefore, modifications at the N-1 position must be approached strategically, as they can drastically alter the compound's reactivity and biological interactions.
| N-1 Position Status | Impact on Biological Profile | Mechanistic Role |
|---|---|---|
| Unsubstituted (-H) | Often essential for high potency (e.g., antiproliferative activity). researchgate.net | Acts as a hydrogen bond donor; enables HAT mechanism for antioxidant activity. nih.govnih.gov |
| Substituted (-R) | Generally leads to reduced potency. researchgate.net | Blocks hydrogen bond donation; prevents indolyl radical formation, hindering HAT mechanism. nih.gov |
Conformational Analysis and its Correlation with Ligand-Receptor Binding
The three-dimensional conformation of 5-(Benzyloxy)-2-(1H-pyrrol-2-YL)-1H-indole is intrinsically linked to its ability to bind effectively to a biological target. Conformational analysis helps to understand the spatial arrangement of the molecule's functional groups and how this structure correlates with ligand-receptor binding.
The flexibility of the bonds connecting the indole, pyrrole, and benzyloxy groups allows the molecule to adopt various conformations. The specific conformation required for optimal binding (the "active conformation") is dictated by the topology of the receptor's binding site. Studies on other indole derivatives have shown that different binding modes are accessible depending on the ligand's conformation. For example, a staggered conformation of a side chain might allow the molecule to fit into a specific set of lipophilic and hydrogen-bonding pockets, while a folded conformation would engage with a different set of pockets. nih.gov
Computational methods such as systematic conformational searching, molecular mechanics, and semiempirical methods are employed to predict stable, low-energy conformations. nih.gov These analyses can explain observed structure-activity relationships, such as why one enantiomer of a chiral molecule is significantly more potent than the other. The results of these studies can clarify the 3D structural requirements of the active site and guide the design of new analogues with improved binding affinity. nih.gov
Strategic Modifications of the Indole-Pyrrole Scaffold for Enhanced Efficacy and Selectivity
To enhance the efficacy and selectivity of the lead compound, strategic modifications can be made to the indole-pyrrole scaffold. These modifications are guided by the SAR data gathered from previous sections.
Modification of the 5-Benzyloxy Group: While the benzyloxy group is key for MAO-B selectivity, its phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to fine-tune electronic properties and explore additional interactions within the binding pocket. Alternatively, replacing the entire moiety could alter properties like solubility and metabolic stability.
Substitution on the Pyrrole Ring: The pyrrole ring offers several positions for substitution. Adding small alkyl or halogen groups could probe for additional hydrophobic or halogen-bonding interactions within the receptor, potentially increasing affinity and selectivity.
Alterations at the Indole N-1 Position: Given that the N-H is often crucial, modifications here are approached with caution. However, introducing small, metabolically stable groups that maintain hydrogen-bonding potential or bioisosteric replacements could improve pharmacokinetic properties without sacrificing activity.
Scaffold Hopping and Ring System Modification: More drastic changes involve altering the core scaffold. This could include isomerizing the connection point of the pyrrole ring (e.g., to the C-3 position of the indole) or creating more rigid analogues by cyclizing parts of the structure. For instance, creating a fused pyrrolo[1,2-a]indole system has been a successful strategy in other contexts to produce potent molecules. nih.gov
These strategic modifications, often pursued through the synthesis of targeted compound libraries, are essential for optimizing the lead structure into a viable drug candidate.
Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Optimization
Chemoinformatic and QSAR modeling are powerful computational tools used to rationalize existing SAR data and predict the activity of novel compounds, thereby accelerating the optimization process. mdpi.commdpi.com
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This is achieved by calculating a set of molecular descriptors for each compound, which quantify various physicochemical, electronic, and topological properties.
2D-QSAR: This method uses descriptors derived from the 2D representation of the molecule, such as molar refractivity, topological charge indices, and hydrophobicity (logP). researchgate.net
3D-QSAR: These more advanced methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D aligned structures of the molecules. nih.gov They generate contour maps that visualize regions where steric bulk, electrostatic charge, hydrophobicity, or hydrogen-bonding character is favorable or unfavorable for activity.
These models, once validated, can be used to virtually screen new designs before synthesis, prioritizing compounds with the highest predicted potency. researchgate.net Furthermore, pharmacophore mapping can identify the essential 3D arrangement of functional groups required for biological activity. nih.gov Combining these in-silico techniques with molecular docking and molecular dynamics (MD) simulations provides a comprehensive understanding of ligand-receptor interactions and helps guide the rational design of more potent and selective inhibitors. researchgate.netnih.gov
Preclinical Pharmacological and Biological Investigations
Exploration as a Privileged Scaffold and Lead Compound in Drug Discovery
The indole (B1671886) scaffold is recognized as one of the most significant structural subunits for the discovery of novel drug candidates. nih.gov This prominence is due to its presence in numerous biologically active natural and synthetic compounds that target a wide array of therapeutic areas. nih.gov The versatility of the indole nucleus has led to the development of drugs for use as anti-inflammatories, phosphodiesterase inhibitors, 5-hydroxytryptamine receptor agonists and antagonists, and cannabinoid receptor agonists, among others. nih.gov
The indole ring system is a core component of many alkaloids and the essential amino acid tryptophan, which has fueled extensive investigation into its chemical properties and biological activities. nih.gov This research has produced a multitude of lead compounds and prototypes for drug development. unipi.it The ability of the indole scaffold to bind to a "common" complementary binding domain in many G-protein coupled receptors (GPCRs) helps explain its widespread presence in various drugs. nih.gov
Investigation of Specific Molecular Targets and Biological Pathways
The indole scaffold is integral to compounds designed to interact with both cannabinoid and serotonin (B10506) receptor systems. nih.gov Cannabinoid receptors, specifically CB1 and CB2, are G-protein coupled receptors (GPCRs) that are key targets in drug discovery. mdpi.comnih.gov Many synthetic cannabinoids that exhibit high affinity for these receptors belong to the amino-alkylindole chemical class. mdpi.com
There is significant interplay between the endocannabinoid and serotonergic systems. Endocannabinoids have been shown to modulate the serotonin (5-HT) system, with studies indicating that they can reduce serotonin release in the central nervous system through the activation of CB1 receptors. nih.gov Furthermore, research suggests a functional interaction between cannabinoid CB2 and serotonin 5-HT1A receptors. mdpi.com A class of lipids formed from the epoxidation of N-arachidonoyl-dopamine (NADA) and N-arachidonoyl-serotonin (NA5HT) act as dual-functional modulators of the endocannabinoid-TRPV1 axis, highlighting a reciprocal regulation of cannabinoid receptors and the TRPV1 channel. nih.gov
Derivatives of the pyrrole-indole scaffold have been investigated for their ability to inhibit various enzymes implicated in disease pathways.
Cyclooxygenase (COX): The indole structure is famously a part of indomethacin (B1671933), a well-known non-steroidal anti-inflammatory drug (NSAID). nih.gov More recently, bifunctional compounds incorporating an indomethacin-based structure have been designed to dually inhibit cyclooxygenase (COX) and histone deacetylase (HDAC) enzymes. nih.gov Some of these novel conjugates have demonstrated selectivity for the COX-2 isoform over COX-1, a desirable trait for reducing certain side effects. nih.gov
Histone Deacetylase (HDAC): The aforementioned bifunctional conjugates also displayed potent inhibitory activity against multiple HDAC isoforms. nih.gov The potency of these compounds was found to be dependent on the length of their linker chain, with some derivatives showing exceptionally strong inhibition of HDAC6, with IC50 values in the low nanomolar range. nih.gov
Epidermal Growth Factor Receptor (EGFR) Kinase: In the realm of oncology, a series of 5-substituted-indole-2-carboxamides has been synthesized and evaluated as dual inhibitors of EGFR and cyclin-dependent kinase-2 (CDK2). rsc.org Several of these compounds exhibited significant antiproliferative activity against various cancer cell lines, with some identified as potent dual EGFR/CDK2 inhibitors. rsc.org
| Compound Series | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Indomethacin-based bifunctional conjugates | COX-1/COX-2 | Demonstrated dual inhibition; some compounds showed selectivity for COX-2 over COX-1. | nih.gov |
| Indomethacin-based bifunctional conjugates | HDACs (1, 2, 3, 6, 8) | Potent inhibition of multiple isoforms, with IC50 as low as 5 nM for HDAC6. | nih.gov |
| 5-substituted-indole-2-carboxamides (e.g., 5i, 5j) | EGFR/CDK2 | Identified as potent dual inhibitors with significant antiproliferative activity (mean GI50 values of 49 nM and 37 nM, respectively). | rsc.org |
The pyrrole-indole scaffold is central to compounds that modulate key inflammatory signaling pathways. The transcription factor nuclear factor-kappa B (NF-κB) is a pivotal regulator of genes involved in inflammation, including those encoding for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). ijpsonline.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. mdpi.com Upon receiving an inflammatory stimulus, IκBα is phosphorylated and subsequently degraded, which permits NF-κB to move into the nucleus. mdpi.comnih.gov Once in the nucleus, it initiates the transcription of various pro-inflammatory genes, leading to the production of mediators like TNF-α and various interleukins. mdpi.comnih.gov
Certain indole derivatives have been shown to suppress these inflammatory cascades. For example, some oxindole (B195798) compounds can inhibit the activation of the mitogen-activated protein kinase (MAPK)/NF-κB signaling pathways. mdpi.com The activation of NF-κB can also be influenced by the activity of 5-lipoxygenase (5-LOX), an enzyme that generates reactive oxygen species implicated in NF-κB activation. nih.gov By targeting these upstream signaling molecules, indole-based compounds can effectively reduce the expression of key inflammatory effectors like COX-2 and TNF-α.
The antiproliferative properties of pyrrole-indole derivatives have been explored through several mechanisms, with the disruption of microtubule dynamics being a primary focus.
Tubulin Polymerization Inhibition: The indole scaffold is a well-established pharmacophore for agents that target tubulin polymerization, a critical process for cell division. benthamscience.com Compounds such as arylthioindoles and aroylindoles act as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site on the β-tubulin subunit. nih.gov A related compound, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue (DHPITO), was demonstrated to exert its cytotoxic effects by targeting microtubules. nih.gov Unlike colchicine-site binders, DHPITO promotes and stabilizes microtubule polymerization, an action similar to that of paclitaxel, which leads to cell cycle arrest in the G2/M phase and subsequent cell death. nih.govmdpi.com
Apoptosis Induction: A common consequence of disrupting microtubule function is the induction of apoptosis, or programmed cell death. nih.gov The cell cycle arrest caused by tubulin-targeting agents is a potent trigger for this process. benthamscience.comnih.gov Beyond microtubule disruption, other indole-containing structures, such as indeno[1,2-b]indole (B1252910) derivatives, have also been shown to possess apoptosis-inducing effects. mdpi.com In some cases, such as with certain 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives, the induction of apoptosis has been linked to the activation of the p53 tumor suppressor pathway. nih.govsemanticscholar.org
Reactive Oxygen Species (ROS) Activation: Reactive oxygen species can have a dual role in cancer biology. semanticscholar.org They can act as secondary messengers in signaling pathways that promote an oncogenic phenotype, but at higher levels, they can induce cellular damage, senescence, and apoptosis, contributing to an anti-tumor effect. semanticscholar.org While this is a recognized mechanism in cancer therapy, specific studies demonstrating that 5-(Benzyloxy)-2-(1H-pyrrol-2-YL)-1H-indole or its close analogues exert their anticancer activity primarily through the activation of ROS are not detailed in the available research.
| Mechanism | Compound Class / Example | Molecular Action | Cellular Outcome | Reference |
|---|---|---|---|---|
| Tubulin Polymerization Inhibition | Arylthioindoles / Aroylindoles | Binds to the colchicine site on β-tubulin, preventing microtubule assembly. | Cell cycle arrest, apoptosis. | nih.gov |
| Tubulin Polymerization Stabilization | DHPITO | Promotes and stabilizes microtubule polymers, similar to paclitaxel. | G2/M phase cell cycle arrest, apoptosis. | nih.govmdpi.com |
| Apoptosis Induction | 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives | Induces DNA damage and p53 activation in sensitive cell lines. | p53-dependent apoptosis. | nih.govsemanticscholar.org |
In the context of infectious diseases, indole derivatives are being investigated as a strategy to combat antimicrobial resistance.
Efflux Pump Inhibition: A major mechanism of bacterial resistance involves efflux pumps, which are transport proteins that actively expel antibiotics from the cell, lowering their intracellular concentration. nih.gov The development of efflux pump inhibitors (EPIs) aims to block this mechanism, thereby restoring the efficacy of existing antibiotics. nih.gov Indole derivatives have emerged as a promising class of EPIs. nih.govresearchgate.net The NorA efflux pump in Staphylococcus aureus is a frequently studied target. nih.govmdpi.com A specific indole derivative, SMJ-5, was identified as a potent inhibitor of NorA, significantly increasing the intracellular accumulation of substrates like norfloxacin. nih.gov The combination of SMJ-5 with ciprofloxacin (B1669076) was also effective in eradicating S. aureus biofilms and enhancing the bactericidal activity of the antibiotic in both in vitro and in vivo models. nih.gov
Direct Antimicrobial and Antifungal Activity: Beyond their role as resistance breakers, some pyrrole-indole structures exhibit intrinsic antimicrobial properties. For instance, a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives has demonstrated significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium smegmatis, and the fungal pathogen Candida albicans. semanticscholar.org
Neuroprotective and Neurodegenerative Disease Research (e.g., Modulation of Cholinesterases, Serotonin Receptors)
The indole nucleus is a "privileged scaffold" in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and its ability to interact with various receptors. frontiersin.org Compounds featuring the indole core, structurally related to this compound, have been a focal point of research into treatments for neurodegenerative disorders like Alzheimer's disease (AD). nih.gov The therapeutic strategy often involves a multi-target approach, aiming to address the complex pathology of such diseases. uj.edu.pl Key targets include cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) and serotonin (5-HT) receptors. uj.edu.pl
Inhibition of cholinesterases is a primary strategy for managing AD, as it increases the concentration of the neurotransmitter acetylcholine (B1216132) in the brain, which is depleted in the disease. nih.gov Research into 1H-indole-based multifunctional ligands has shown that these structures can be effective cholinesterase inhibitors. uj.edu.pl For instance, linking an indole scaffold to other pharmacophores, like tacrine (B349632) or benzylamine, has produced compounds with significant inhibitory potencies against both AChE and BuChE. uj.edu.pl Molecular modeling studies suggest that the indole fragment can interact with key amino acid residues, such as Phe329 and Ser198, within the active site of the enzyme. uj.edu.pl
Beyond cholinesterase inhibition, modulation of serotonin receptors, particularly the 5-HT6 receptor, has emerged as a promising avenue for cognitive enhancement. uj.edu.pl Antagonism of 5-HT6 receptors can increase acetylcholine levels, offering a complementary mechanism to improve cognitive deficits. uj.edu.pl The 1-(phenylsulfonyl)-1H-indole fragment has been identified as an effective component for targeting 5-HT6 receptors in multi-target-directed ligands. uj.edu.pl The serotonin system itself is complex, with at least seven receptor families (5-HT1–7) that regulate a wide array of physiological processes. nih.gov Modulation of these receptors can influence various signaling pathways, including those involved in cell proliferation and apoptosis, such as the MEK/MAPK or PI3K/AKT pathways. nih.gov
The neuroprotective potential of indole-based compounds also extends to mitigating oxidative stress and amyloid-beta (Aβ)-induced cytotoxicity, which are other hallmarks of neurodegenerative diseases. nih.gov In vitro studies using neuroblastoma cells have demonstrated that certain indole derivatives can protect cells from H2O2-induced damage and reduce the release of lactate (B86563) dehydrogenase (LDH), an indicator of neuroinflammation, following exposure to Aβ fragments. nih.gov
| Compound Type | Target | Activity (IC50) | Source |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (Compound 4a) | Acetylcholinesterase (AChE) | 0.91 ± 0.045 µM | nih.gov |
| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | 0.14 ± 0.03 µM | nih.gov |
| 1H-Indole-based multifunctional ligand (Compound 17) | Butyrylcholinesterase (eqBuChE) | Significant Inhibition (qualitative) | uj.edu.pl |
Antiviral Activity (e.g., HIV-1 Fusion Inhibition)
The indole scaffold is a key component in the development of novel antiviral agents, particularly those targeting the human immunodeficiency virus (HIV). frontiersin.org One of the critical mechanisms for HIV entry into host cells is membrane fusion, a process mediated by the viral envelope glycoprotein (B1211001) complex, which includes gp120 and gp41 subunits. nih.gov The gp41 protein is an especially attractive target for antiviral drugs because it is highly conserved across different HIV strains and plays a crucial role in the fusion process. nih.govnih.gov
Small molecule fusion inhibitors based on the indole structure have been designed to interfere with the function of gp41. nih.gov These compounds target a deep hydrophobic pocket on the gp41 N-heptad repeat (NHR) coiled-coil, a structure that is transiently exposed during the fusion process. nih.gov By binding to this pocket, the inhibitors prevent the conformational changes required for the fusion of viral and cellular membranes, thus blocking viral entry. nih.govnih.gov
Structure-activity relationship (SAR) studies on a series of indole compounds have demonstrated a strong correlation between their binding affinity for the gp41 hydrophobic pocket and their ability to inhibit HIV-1-mediated cell-cell fusion. nih.gov The flexibility of these molecules allows them to conform to the contours of the binding pocket, mimicking interactions typically seen with larger peptide-based inhibitors. nih.gov The addition of benzyloxy groups to the indole core has been shown in some cases to enhance binding affinity. nih.gov One lead compound from such a series demonstrated sub-micromolar efficacy in inhibiting cell-cell fusion and viral replication, validating the gp41 hydrophobic pocket as a viable target for low molecular weight fusion inhibitors. nih.gov
The broad-spectrum antiviral potential of indole derivatives has also been explored against other viruses, such as influenza. nih.gov Research into indole-2-carboxylate (B1230498) derivatives has indicated that substitutions at various positions on the indole ring, including the presence of a benzyloxy group, can significantly influence antiviral activity. nih.gov This highlights the versatility of the indole scaffold in designing agents against a range of viral pathogens. frontiersin.orgnih.gov
| Compound Class | Target | Mechanism | Activity | Source |
| Indole derivatives | HIV-1 gp41 | Fusion Inhibition | Sub-µM binding and anti-fusion activity for lead compounds | nih.gov |
| 5,6-dihydroxyindole carboxamide derivative | HIV-1 Integrase | Enzyme Inhibition | IC50 = 1.4 µM | frontiersin.org |
| Delavirdine (Reference Drug) | HIV-1 Reverse Transcriptase | Enzyme Inhibition | IC50 = 0.26 µM | frontiersin.org |
In Vitro Cellular and Biochemical Assays for Mechanistic Understanding
To elucidate the mechanisms through which compounds like this compound exert their biological effects, a variety of in vitro cellular and biochemical assays are employed. benthamscience.com These techniques are fundamental for understanding everything from target engagement and enzyme inhibition to effects on cell health and proliferation. benthamscience.com
For neuroprotective studies, cell-based assays are crucial for assessing a compound's ability to protect neurons from cytotoxic insults. A common model uses human neuroblastoma cell lines, such as SH-SY5Y. nih.gov The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to measure cell viability by assessing mitochondrial metabolic activity. nih.gov A reduction in cell death after exposure to an oxidative stressor (like H₂O₂) or a toxic protein fragment (like Aβ(25–35)) indicates a neuroprotective effect. nih.gov To further confirm these findings and assess membrane integrity, the lactate dehydrogenase (LDH) assay is used, which measures the release of this enzyme from damaged cells. nih.gov
In the context of enzyme inhibition, such as for cholinesterases in AD research, biochemical assays are the primary tool. The Ellman test is a widely used colorimetric method to determine the activity of acetylcholinesterase. nih.gov This assay allows for the calculation of key inhibitory parameters like the IC₅₀ value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. nih.gov
For antiviral research, cytopathic effect (CPE) inhibitory assays are standard for screening compounds against viruses like influenza A and Coxsackie B3. nih.gov In the context of HIV-1 fusion inhibition, specific assays are designed to measure the compound's ability to prevent the merging of viral and target cell membranes. nih.gov Furthermore, molecular docking studies are often used as a computational tool to predict and understand how a compound binds to its protein target, such as the gp41 hydrophobic pocket, providing insights into the specific molecular interactions that drive its inhibitory activity. nih.gov
When investigating other potential activities, such as anticancer effects, a panel of cancer cell lines is often screened to determine anti-proliferative activity. nih.govsemanticscholar.org Subsequent mechanistic studies may involve cell cycle analysis via flow cytometry to see if the compound induces arrest at specific phases (e.g., S-phase) and apoptosis assays to determine if it triggers programmed cell death. nih.govsemanticscholar.org
| Assay Type | Purpose | Typical Model System | Measured Endpoint | Source |
| MTT Assay | Assess cell viability/neuroprotection | SH-SY5Y neuroblastoma cells | Mitochondrial metabolic activity | nih.gov |
| LDH Assay | Assess cytotoxicity/neuroinflammation | SH-SY5Y neuroblastoma cells | Release of lactate dehydrogenase | nih.gov |
| Ellman Test | Quantify cholinesterase inhibition | Purified Acetylcholinesterase | Enzyme activity (IC₅₀) | nih.gov |
| Cytopathic Effect (CPE) Assay | Determine broad-spectrum antiviral activity | Virus-infected cell cultures | Inhibition of virus-induced cell death | nih.gov |
| Cell Cycle Analysis | Investigate anti-proliferative mechanism | Cancer cell lines (e.g., HCT116) | Distribution of cells in G1, S, G2/M phases | nih.govsemanticscholar.org |
Future Research Directions and Emerging Applications
Rational Design and Synthesis of Next-Generation Indole-Pyrrole Hybrids
The rational design of new indole-pyrrole hybrids is a key area for future investigation, aiming to enhance therapeutic efficacy and target selectivity. Building upon existing knowledge, medicinal chemists are focused on creating next-generation compounds with improved pharmacological profiles.
A significant strategy involves the synthesis of hybrid molecules that combine the indole-pyrrole core with other bioactive pharmacophores. For instance, new pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have been designed and synthesized with the goal of creating dual-target inhibitors for cancer therapy. nih.govrsc.org This approach involves attaching a pyrrole (B145914) ring to the side chain of a 3-phenyl-1H-indole-2-carbohydrazide scaffold. nih.gov The synthesis of these complex molecules can be achieved through multi-step processes, such as the condensation of a hydrazide with various pyrrole aldehydes. nih.gov
The exploration of structure-activity relationships (SAR) is crucial in guiding the design of these new hybrids. nih.govnih.gov For example, studies have shown that the introduction of different substituents on the pyrrole ring can significantly impact the biological activity of the resulting compounds. nih.govrsc.org In one study, twenty-four new pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives with various substituents on the pyrrole ring were synthesized to establish a preliminary SAR for their anticancer, anti-tubulin, and anti-aromatase activities. nih.gov
Furthermore, innovative synthetic methodologies are being developed to efficiently access diverse indole-pyrrole hybrids. This includes one-pot synthesis techniques, such as the formal [3 + 2] cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes, which allows for the chemoselective production of pharmaceutically promising indole-pyrrole hybrids. nih.govrsc.org The development of efficient, redox-neutral palladium-catalyzed systems for the late-stage aryl C–H activation of drug molecules also provides a powerful tool for introducing indole (B1671886) and pyrrole units to a wide range of bioactive molecules. rsc.org
The table below summarizes some of the rationally designed indole-pyrrole hybrids and their targeted biological activities.
| Indole-Pyrrole Hybrid Scaffold | Synthetic Strategy | Targeted Biological Activity | Key Findings |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazides | Condensation of hydrazide with pyrrole aldehydes | Dual tubulin and aromatase inhibition for anticancer activity | Substituents on the pyrrole ring significantly influence potency. nih.govrsc.org |
| Multifunctionalized indole-pyrrole hybrids | One-pot [3 + 2] cycloaddition | Antileishmanial agents | Identified lead compounds with low micromolar IC50 values against Leishmania infantum. nih.govrsc.org |
| Indole- and pyrrole-derived cannabinoids | Variation of carbon chain length on the pyrrole moiety | Cannabinoid receptor agonists | Pyrrole-derived cannabinoids were generally less potent than their indole counterparts. limef.com |
Advanced Computational Approaches for Virtual Screening, Lead Optimization, and De Novo Drug Design
Computational methods are becoming indispensable in the quest to discover and refine new indole-pyrrole-based therapeutic agents. These in silico techniques accelerate the drug discovery process by enabling the rapid screening of large compound libraries, predicting biological activity, and guiding the design of novel molecules with desired properties.
Virtual screening is a powerful tool for identifying potential hit compounds from vast chemical databases. nih.govresearchgate.net This can be achieved through both ligand-based and structure-based approaches. nih.gov For instance, machine learning models can be trained on known active and inactive compounds to predict the activity of new molecules. nih.gov Molecular docking simulations are also widely used to predict the binding modes and affinities of indole-pyrrole derivatives to specific biological targets, such as protein kinases or viral proteases. nih.govrsc.orgmdpi.com These studies can reveal key interactions, such as hydrophobic interactions and heme chelation, that are important for inhibitory activity. nih.govrsc.org
Once potential lead compounds are identified, computational tools are employed for lead optimization. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be used to build statistically significant models that correlate the structural features of a series of compounds with their biological activity. mdpi.com These models can then be used to predict the activity of newly designed analogs and guide further synthetic efforts.
De novo drug design represents a more advanced computational strategy where novel molecular structures are generated from scratch based on the structural information of the biological target. researchgate.net This approach can lead to the discovery of entirely new chemical scaffolds that may possess improved potency and selectivity.
The following table highlights some of the computational approaches being applied to the study of indole-pyrrole hybrids.
| Computational Approach | Application | Key Insights |
| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identification of key interactions with amino acid residues in the target's active site. nih.govrsc.org |
| 3D-QSAR | Developing predictive models for biological activity. | Guiding the design of more potent analogs by identifying favorable and unfavorable structural modifications. mdpi.com |
| Virtual Screening | High-throughput screening of large compound libraries. | Rapid identification of potential hit compounds for further experimental validation. nih.govresearchgate.net |
| De novo Design | Generation of novel molecular structures. | Discovery of new chemical scaffolds with potential therapeutic applications. researchgate.net |
Exploration in Novel Therapeutic Areas and Unmet Medical Needs
The versatile indole-pyrrole scaffold holds promise for addressing a range of unmet medical needs across various therapeutic areas. While much of the initial research has focused on oncology, the unique chemical properties of these hybrids make them attractive candidates for other diseases.
In the realm of infectious diseases, indole-pyrrole derivatives are being investigated as potential antimicrobial and antiviral agents. nih.gov For example, a series of pyrrole- and indole-based allylidene hydrazine (B178648) carboximidamide derivatives have been proposed as antimicrobial agents that mimic cationic antimicrobial peptides. nih.gov Some of these compounds have exhibited potent broad-spectrum antimicrobial activity. nih.gov Additionally, the indole nucleus is a component of several natural and synthetic compounds with antiviral activity. mdpi.com
Neurodegenerative diseases represent another area where indole-pyrrole hybrids could make a significant impact. The indole core is found in many biologically important molecules, including the neurotransmitter serotonin (B10506). nih.gov This suggests that derivatives of 5-(benzyloxy)-2-(1H-pyrrol-2-yl)-1H-indole could be designed to interact with targets in the central nervous system.
Furthermore, the anti-inflammatory properties of some indole and pyrrole derivatives suggest their potential use in treating inflammatory conditions. researchgate.net The development of new non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles is an ongoing area of research. jksus.org
The table below outlines some of the emerging therapeutic areas for indole-pyrrole hybrids.
| Therapeutic Area | Potential Application | Rationale |
| Infectious Diseases | Antimicrobial and antiviral agents | The indole and pyrrole moieties are present in numerous natural and synthetic compounds with antimicrobial and antiviral activity. nih.govmdpi.com |
| Neurodegenerative Diseases | Modulators of CNS targets | The indole nucleus is a key structural feature of many neuroactive compounds, including serotonin. nih.gov |
| Inflammatory Diseases | Novel anti-inflammatory agents | Some indole and pyrrole derivatives have demonstrated anti-inflammatory properties. researchgate.net |
| Leishmaniasis | Antileishmanial drugs | Indole-pyrrole hybrids have shown efficacy against Leishmania infantum promastigotes. nih.govrsc.org |
Development of Indole-Pyrrole Derivatives as Chemical Probes for Biological Systems
Beyond their direct therapeutic applications, indole-pyrrole derivatives are being developed as chemical probes to investigate complex biological systems. The unique photophysical properties of some of these compounds make them suitable for use as fluorescent probes in molecular imaging and sensing applications. nih.govrsc.org
Indole and its derivatives can exhibit strong fluorescence emission in solution, making them excellent candidates for the development of fluorescent chemosensors. nih.gov These probes can be designed to selectively detect specific analytes, such as cations, anions, and neutral species, through changes in their fluorescence properties. rsc.org For example, indole-based probes have been developed for the detection of cyanide ions and for sensing pH changes in biological environments. nih.gov
The design of these chemical probes often follows a donor-π-acceptor (D-π-A) architecture, where the indole-pyrrole core can act as the electron donor or part of the π-conjugated system. nih.gov By modifying the substituents on the indole and pyrrole rings, the photophysical properties of the resulting probes can be fine-tuned to achieve the desired sensitivity and selectivity.
The development of such probes can provide valuable insights into cellular processes and disease mechanisms. For instance, pH-sensitive probes can be used to monitor changes in intracellular pH, which is often dysregulated in cancer cells.
Integration with Modern Drug Delivery Systems to Enhance Pharmacological Profiles
Various drug delivery strategies could be employed, including encapsulation in nanoparticles, liposomes, or micelles. These carrier systems can protect the drug from degradation, improve its solubility, and facilitate its transport to the target site. For example, formulating a hydrophobic indole-pyrrole derivative into a nanoparticle delivery system could enhance its aqueous solubility and allow for intravenous administration.
Targeted drug delivery represents another promising approach. By conjugating the indole-pyrrole compound to a targeting ligand, such as an antibody or a peptide that specifically recognizes a receptor overexpressed on diseased cells, the drug can be selectively delivered to the site of action, minimizing exposure to healthy tissues and reducing side effects.
The development of controlled-release formulations is also an important area of investigation. These systems can provide sustained release of the drug over an extended period, maintaining therapeutic concentrations in the body and reducing the frequency of administration.
The successful integration of indole-pyrrole hybrids with these advanced drug delivery technologies will be crucial for translating their promising in vitro activity into effective clinical therapies.
Q & A
Q. What are the common synthetic routes for 5-(benzyloxy)-2-(1H-pyrrol-2-yl)-1H-indole, and how are key intermediates purified?
- Methodological Answer : The synthesis typically involves introducing the benzyloxy group via nucleophilic substitution or esterification. For example, iridium-catalyzed C–H activation has been used to functionalize indole derivatives under mild conditions (THF, 50°C), yielding air-sensitive products purified via silica gel chromatography (5% EtOAc/hexanes) . Another approach employs benzyl chloride in PEG-400/DMF with CuI catalysis, followed by extraction (EtOAc) and column chromatography (70:30 EtOAc/hexane) . Key Reagents/Conditions :
| Step | Reagents/Conditions | Purification Method | Reference |
|---|---|---|---|
| Benzyloxy Introduction | CuI, PEG-400/DMF, 12 h stirring | Column chromatography | |
| Catalytic Functionalization | [Ir], THF, 50°C | Silica gel, EtOAc/hexanes |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using δ values (e.g., indole H-3 at ~7.16 ppm, benzyloxy CH2 at ~5.05 ppm) .
- X-ray Crystallography : Use SHELX software for structure refinement; key metrics include R-factor (<0.05) and mean C–C bond length (0.003 Å) .
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error .
Q. What functional groups influence the compound’s solubility and reactivity?
- Methodological Answer :
- Benzyloxy Group : Enhances lipophilicity, reducing aqueous solubility. Test solubility in DMSO (common for biological assays) .
- Pyrrole Moiety : Participates in π-π stacking (confirmed via X-ray) and hydrogen bonding, affecting crystallization .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives with sterically hindered substituents?
- Methodological Answer :
- Catalyst Screening : Test iridium vs. palladium catalysts for C–H activation efficiency .
- Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low polarity) for reaction rates .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 h vs. 12 h conventional) .
Q. How to resolve contradictions in NMR data when substituents cause unexpected splitting patterns?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Map coupling networks (e.g., indole H-2/H-3 coupling at ~3.7 Hz) .
- Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers in benzyloxy groups) .
Q. What computational methods predict the compound’s stability under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Analyze protonation states of the pyrrole nitrogen (pKa ~4-5) .
- Molecular Dynamics (MD) : Simulate hydrolysis of the benzyloxy group in aqueous buffers .
Q. How to design assays for evaluating biological activity against neurological targets?
- Methodological Answer :
- 5-HT Receptor Binding : Use radioligand displacement assays (e.g., [³H]-5-HT for 5-HT1A affinity) .
- Cell-Based Models : Test neuroprotective effects in SH-SY5Y cells under oxidative stress (MTT assay) .
Data Contradiction Analysis
Q. Why might X-ray data conflict with DFT-predicted bond angles in the indole core?
- Methodological Answer :
- Crystal Packing Effects : Intermolecular forces (e.g., hydrogen bonds) distort angles vs. gas-phase DFT models .
- Software Limitations : Compare SHELXL (experimental refinement) vs. Gaussian (theoretical) outputs .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
